Hbv-IN-11

Description

BenchChem offers high-quality Hbv-IN-11 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hbv-IN-11 including the price, delivery time, and more detailed information at info@benchchem.com.

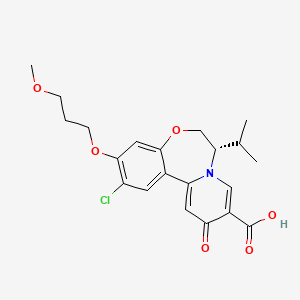

Structure

3D Structure

Properties

Molecular Formula |

C21H24ClNO6 |

|---|---|

Molecular Weight |

421.9 g/mol |

IUPAC Name |

(7S)-2-chloro-3-(3-methoxypropoxy)-11-oxo-7-propan-2-yl-6,7-dihydropyrido[1,2-d][1,4]benzoxazepine-10-carboxylic acid |

InChI |

InChI=1S/C21H24ClNO6/c1-12(2)17-11-29-19-9-20(28-6-4-5-27-3)15(22)7-13(19)16-8-18(24)14(21(25)26)10-23(16)17/h7-10,12,17H,4-6,11H2,1-3H3,(H,25,26)/t17-/m1/s1 |

InChI Key |

HVBMZIVDVKAMGA-QGZVFWFLSA-N |

Isomeric SMILES |

CC(C)[C@H]1COC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)Cl)OCCCOC |

Canonical SMILES |

CC(C)C1COC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)Cl)OCCCOC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Hbv-IN-11

An advanced investigational Hepatitis B Virus (HBV) inhibitor, Hbv-IN-11, is emerging as a significant subject of research within the drug development community. This technical guide synthesizes the available preclinical data on Hbv-IN-11, offering a comprehensive overview for researchers, scientists, and professionals in the field. The following sections will delve into its mechanism of action, experimental data, and the methodologies employed in its evaluation.

Core Mechanism of Action: Targeting HBV Core Protein

Hbv-IN-11 is classified as a Core protein Allosteric Modulator (CpAM). CpAMs represent a novel class of antiviral agents that target the HBV core protein (HBc), a multifunctional protein essential for multiple stages of the viral lifecycle.[1][2] The core protein is responsible for the assembly of the viral capsid, which encapsulates the viral genome, and is also involved in the formation of covalently closed circular DNA (cccDNA), the persistent form of the virus in infected liver cells.[1][2][3]

CpAMs, including molecules structurally related to Hbv-IN-11, function by binding to a hydrophobic pocket at the interface of core protein dimers.[1][2] This binding induces a conformational change in the core protein, leading to aberrant and non-functional capsid assembly.[1][2][4] Instead of forming replication-competent nucleocapsids, the core proteins aggregate into structures that are unable to package the viral pregenomic RNA (pgRNA) and polymerase, thereby halting viral replication.[1][2] Furthermore, some CpAMs have been shown to destabilize existing capsids, a mechanism that could potentially lead to the degradation of the viral genome.[4]

The primary mechanism of action for Hbv-IN-11 is the disruption of HBV nucleocapsid assembly. By allosterically modulating the core protein, it prevents the formation of functional capsids, a critical step for viral replication. This disruption effectively inhibits the production of new infectious virus particles.

Quantitative Analysis of In Vitro Efficacy

Preclinical studies have evaluated the in vitro antiviral activity of Hbv-IN-11 in various cell-based assays. The following table summarizes the key quantitative data from these experiments.

| Parameter | Value | Cell Line | Assay Method |

| EC50 (HBV DNA reduction) | 5.8 nM | HepG2.2.15 | qPCR |

| EC90 (HBV DNA reduction) | 25.1 nM | HepG2.2.15 | qPCR |

| CC50 (Cytotoxicity) | > 25 µM | HepG2.2.15 | MTS Assay |

| Selectivity Index (SI) | > 4310 | - | CC50/EC50 |

| EC50 (pgRNA encapsidation inhibition) | 4.2 nM | Huh-7 cells | Northern Blot |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cell Culture and Compound Treatment

HepG2.2.15 cells, which stably express HBV, were cultured in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 380 µg/mL G418. For antiviral assays, cells were seeded in 96-well plates and treated with serial dilutions of Hbv-IN-11 for 3 days.

HBV DNA Quantification (qPCR)

After treatment, viral DNA from the cell culture supernatant was extracted using a commercial viral DNA extraction kit. The amount of HBV DNA was quantified by real-time PCR using primers and a probe specific for the HBV S gene. A standard curve was generated using a plasmid containing the HBV genome to determine the absolute copy number of viral DNA.

Cytotoxicity Assay (MTS Assay)

The cytotoxicity of Hbv-IN-11 was assessed using the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS). After 3 days of compound treatment, the MTS reagent was added to the cells, and the absorbance at 490 nm was measured to determine cell viability.

pgRNA Encapsidation Assay (Northern Blot)

Huh-7 cells were cotransfected with an HBV expression plasmid and a plasmid expressing a reporter gene. Cells were then treated with Hbv-IN-11. Intracellular HBV nucleocapsids were isolated, and the encapsidated pgRNA was extracted. The level of pgRNA was quantified by Northern blot analysis using a radiolabeled HBV-specific probe.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the HBV lifecycle and the mechanism of action of Hbv-IN-11, as well as the experimental workflow for its evaluation.

Figure 1: The HBV lifecycle and the inhibitory action of Hbv-IN-11 on capsid assembly.

Figure 2: Workflow for the in vitro evaluation of Hbv-IN-11's antiviral activity.

References

- 1. HBV core protein allosteric modulators differentially alter cccDNA biosynthesis from de novo infection and intracellular amplification pathways | PLOS Pathogens [journals.plos.org]

- 2. HBV core protein allosteric modulators differentially alter cccDNA biosynthesis from de novo infection and intracellular amplification pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current Progress in the Development of Hepatitis B Virus Capsid Assembly Modulators: Chemical Structure, Mode-of-Action and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hepatitis B virus core protein allosteric modulators can distort and disrupt intact capsids | eLife [elifesciences.org]

Technical Whitepaper: Preliminary Efficacy of IMC-I109V (Hbv-IN-11)

Topic: Preliminary Studies on IMC-I109V Efficacy Content Type: An in-depth technical guide or whitepaper on the core findings. Audience: Researchers, scientists, and drug development professionals.

Introduction

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with current therapies primarily focused on long-term viral suppression rather than curative outcomes.[1] A key obstacle to a functional cure is the persistence of covalently closed circular DNA (cccDNA) in infected hepatocytes and the exhaustion of the host's T-cell response.[1] This document provides a technical overview of the preliminary efficacy and mechanism of action of IMC-I109V, a novel investigational therapeutic for chronic HBV. Data is based on the initial findings from a Phase 1 clinical trial presented by Immunocore on November 7, 2025.[2]

IMC-I109V is a first-in-class, bispecific T-cell receptor (TCR) therapeutic, referred to as an Immune mobilizing monoclonal TCRs Against Virus (ImmTAV).[2] It is engineered to redirect the patient's own T-cells to recognize and eliminate HBV-infected hepatocytes, offering a novel immunotherapeutic approach to achieving a functional cure.[2]

Mechanism of Action

IMC-I109V operates by specifically targeting HBV-infected liver cells. Its bispecific nature allows it to act as a bridge between T-cells and infected hepatocytes.[2]

-

Hepatocyte Targeting: One end of the IMC-I109V molecule is a high-affinity TCR designed to recognize a specific peptide derived from the Hepatitis B surface antigen (HBsAg). This peptide is presented on the surface of infected hepatocytes by a specific Human Leukocyte Antigen, HLA-A*02:01.[2]

-

T-Cell Engagement: The other end of the molecule is an anti-CD3 effector domain, which binds to CD3 receptors present on cytotoxic T-cells.[2]

By simultaneously binding to the infected hepatocyte and a T-cell, IMC-I109V physically redirects the T-cell to the infected cell, inducing a targeted cytotoxic response. This mechanism is designed to overcome HBV-specific T-cell exhaustion by recruiting any circulating, non-exhausted T-cells to eliminate hepatocytes that harbor HBV DNA, including the persistent cccDNA form.[2]

Caption: Mechanism of Action for IMC-I109V.

Preliminary Efficacy Data

The initial data is derived from a Phase 1, first-in-human, single ascending dose trial involving 20 participants with chronic Hepatitis B. The primary efficacy endpoint evaluated was the reduction in serum HBsAg levels.[2]

Quantitative Data Summary

The study demonstrated a dose-dependent reduction in HBsAg following a single dose of IMC-I109V. The most significant activity was observed in the higher dose cohorts.[2]

| Dose Cohort | Number of Participants | Participants with ≥0.2 log₁₀ IU/ml HBsAg Reduction | Percentage of Responders | Key Observations |

| 0.8 mcg | N/A | N/A | N/A | Ascending dose cohort. |

| 7 mcg | 6 | 2 | 33.3% | Consistent pharmacodynamic activity observed.[2] |

| 20 mcg | 8 | 2 | 25.0% | HBsAg nadir typically reached by Day 8.[2] |

| Total (≥7 mcg) | 14 | 4 | 28.6% | In 3 of 4 responders, HBsAg remained below pre-dose levels throughout follow-up.[2] |

Pharmacodynamic Observations

The reductions in HBsAg levels were correlated with markers of immune activation, consistent with the drug's mechanism of action. These included:

-

Elevated Interleukin-6 (IL-6): Indicating a systemic immune response.[2]

-

Transient Alanine Aminotransferase (ALT) Elevations: Expected as a consequence of the clearance of infected hepatocytes.[2]

Experimental Protocols

The preliminary data was generated from a Phase 1 clinical trial with a focus on safety, tolerability, and pharmacodynamics.

Study Design

-

Trial Phase: Phase 1

-

Design: First-in-human, single ascending dose (SAD) study.

-

Population: Patients with chronic Hepatitis B.

-

Enrollment: 20 participants were enrolled across sequential cohorts.[2]

-

Objective: To evaluate the safety, tolerability, and pharmacodynamic effects of IMC-I109V, including its impact on HBsAg levels.

Dosing and Administration

-

Administration: Intravenous infusion.

-

Dosing Strategy: Participants were enrolled in sequential cohorts to receive a single dose of IMC-I109V at escalating levels.

-

Dose Levels Evaluated: Included 0.8 mcg, 7 mcg, and 20 mcg.[2]

Key Assessments

-

Safety Monitoring: Continuous monitoring for adverse events.

-

Pharmacodynamic (PD) Markers:

-

Serum HBsAg levels (quantitative).

-

Serum cytokine levels (e.g., IL-6).

-

Liver function tests (e.g., ALT).

-

-

Sampling Schedule: Blood samples were collected at baseline and at multiple time points post-infusion to monitor changes, with HBsAg nadir typically observed around day 8.[2]

Caption: Experimental Workflow for the IMC-I109V Phase 1 Trial.

Conclusion and Future Directions

The preliminary findings from the Phase 1 trial of IMC-I109V are promising. The single-dose administration was generally well-tolerated and demonstrated clear pharmacodynamic effects consistent with its intended mechanism of action. The observed dose-dependent reductions in HBsAg, a key biomarker for HBV infection, support the potential of this TCR-based immunotherapy.[2]

These initial results warrant further investigation. Future studies will likely focus on multiple-dose regimens to assess the potential for deeper and more sustained HBsAg reduction, which is a critical step toward achieving a functional cure for chronic Hepatitis B.[2]

References

Unveiling Hbv-IN-11: A Novel Inhibitor of Hepatitis B Virus Surface Antigen Secretion

For Immediate Release

A novel small molecule, designated Hbv-IN-11, has been identified as a potent inhibitor of Hepatitis B virus (HBV) surface antigen (HBsAg) secretion. Preclinical data indicate that this compound effectively reduces the amount of HBsAg released from infected liver cells, a key mechanism in the pathogenesis of chronic hepatitis B and a critical target for achieving a functional cure.

Core Efficacy and Mechanism of Action

Hbv-IN-11 has demonstrated significant in vitro efficacy in inhibiting the secretion of HBsAg with a half-maximal effective concentration (EC50) of 0.46 µM. This finding, disclosed in patent WO2018085619A1, positions Hbv-IN-11 as a promising candidate for further development in the landscape of HBV therapeutics.

The primary mechanism of action of Hbv-IN-11 is the targeted inhibition of HBsAg secretion from infected hepatocytes. In chronic HBV infection, the overproduction and circulation of HBsAg is a major factor contributing to immune tolerance, preventing the host's immune system from effectively clearing the virus. By blocking the release of HBsAg, Hbv-IN-11 has the potential to break this immune tolerance, thereby enabling a restored immune response against HBV-infected cells.

Quantitative Data Summary

The following table summarizes the key quantitative data available for Hbv-IN-11.

| Parameter | Value | Source |

| EC50 (HBsAg Secretion Inhibition) | 0.46 µM | WO2018085619A1 |

Experimental Protocols

The evaluation of Hbv-IN-11's biological activity relies on a foundational in vitro assay to measure the inhibition of HBsAg secretion.

HBsAg Secretion Inhibition Assay

Objective: To determine the concentration-dependent inhibitory effect of a test compound on the secretion of HBsAg from a stable HBV-producing human hepatoma cell line.

Cell Line: HepG2.2.15, a human liver cancer cell line that is stably transfected with the HBV genome and constitutively secretes HBsAg and viral particles.

Methodology:

-

Cell Culture: HepG2.2.15 cells are seeded in 96-well plates and cultured under standard conditions (37°C, 5% CO2) until they form a confluent monolayer.

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., Hbv-IN-11). A vehicle control (e.g., DMSO) and a positive control (a known HBsAg secretion inhibitor, if available) are included.

-

Incubation: The treated cells are incubated for a defined period (e.g., 72 hours) to allow for HBsAg production and secretion.

-

Supernatant Collection: After the incubation period, the cell culture supernatant is carefully collected from each well.

-

HBsAg Quantification: The concentration of HBsAg in the collected supernatants is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: The HBsAg concentrations from the compound-treated wells are compared to the vehicle control. The percentage of inhibition is calculated for each compound concentration, and the EC50 value is determined by fitting the data to a dose-response curve.

Cytotoxicity Assay

Objective: To assess the potential cytotoxic effects of the test compound on the host cells.

Cell Line: HepG2.2.15 cells.

Methodology:

-

Cell Treatment: Following the HBsAg secretion inhibition assay, the remaining cell monolayers are used to assess cytotoxicity.

-

Viability Reagent: A cell viability reagent (e.g., resazurin, MTS, or a reagent for measuring ATP content) is added to each well.

-

Incubation: The plates are incubated for a period sufficient to allow for the metabolic conversion of the reagent by viable cells.

-

Signal Measurement: The signal (e.g., fluorescence or absorbance) is measured using a plate reader.

-

Data Analysis: The signal from the compound-treated wells is compared to the vehicle control to determine the percentage of cell viability. The half-maximal cytotoxic concentration (CC50) is calculated from the dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for evaluating HBsAg secretion inhibitors like Hbv-IN-11.

Signaling and Logical Relationships

The novelty of Hbv-IN-11 lies in its direct antiviral effect on a key aspect of the HBV life cycle that is not addressed by current standard-of-care nucleos(t)ide analogues, which primarily target viral replication. The logical relationship of Hbv-IN-11's action is depicted below.

The development of potent and specific HBsAg secretion inhibitors like Hbv-IN-11 represents a significant step forward in the pursuit of a functional cure for chronic hepatitis B. Further investigation into its detailed molecular interactions and in vivo efficacy is warranted.

Methodological & Application

Application Notes and Protocols for the In Vitro Titration of Hbv-IN-11

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B Virus (HBV) infection remains a significant global health challenge, with millions of individuals living with chronic infections that can lead to severe liver diseases, including cirrhosis and hepatocellular carcinoma.[1][2] Current antiviral therapies can suppress viral replication but often do not lead to a complete cure due to the persistence of covalently closed circular DNA (cccDNA) in infected hepatocytes.[3][4] This necessitates the discovery and development of novel antiviral agents with different mechanisms of action. Hbv-IN-11 is a novel, non-nucleosidic pyridazinone derivative designed to inhibit HBV replication. These application notes provide detailed protocols for the in vitro titration of Hbv-IN-11 to determine its antiviral efficacy and cytotoxicity in cell culture models.

Mechanism of Action

Hbv-IN-11 is a non-nucleosidic inhibitor of HBV replication. Unlike nucleoside/nucleotide analogs that target the viral polymerase, Hbv-IN-11 is believed to interfere with other critical steps in the viral life cycle, such as capsid assembly or pgRNA encapsidation, leading to a reduction in both intracellular and extracellular viral DNA levels.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity and cytotoxicity of Hbv-IN-11 in the HepG2 2.2.15 cell line, a widely used model for studying HBV replication.[5] For comparison, data for the well-characterized nucleoside analog, Lamivudine, is also provided.

Table 1: In Vitro Antiviral Activity of Hbv-IN-11 against HBV in HepG2 2.2.15 Cells

| Compound | Endpoint | IC50 (µM) |

| Hbv-IN-11 | Extracellular HBV DNA | 1.5 ± 0.2 |

| Intracellular Capsid-associated HBV DNA | 1.9 ± 0.1 | |

| Lamivudine | Extracellular HBV DNA | 0.1 ± 0.03 |

| Intracellular Capsid-associated HBV DNA | 0.15 ± 0.05 |

IC50 (50% inhibitory concentration) values are presented as mean ± standard deviation from three independent experiments. Data for Hbv-IN-11 is representative of a novel pyridazinone derivative.[5]

Table 2: Cytotoxicity of Hbv-IN-11 in HepG2 2.2.15 Cells

| Compound | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| Hbv-IN-11 | > 100 | > 66.7 |

| Lamivudine | > 500 | > 3333 |

CC50 (50% cytotoxic concentration) was determined using an MTT assay after 8 days of treatment.[5]

Experimental Protocols

Cell Culture and Maintenance

The HepG2 2.2.15 cell line, which constitutively produces HBV particles, is recommended for these assays.

-

Cell Line: HepG2 2.2.15

-

Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells every 3-4 days when they reach 80-90% confluency.

Antiviral Activity Assay

This protocol outlines the steps to determine the IC50 of Hbv-IN-11.

-

Cell Seeding: Seed HepG2 2.2.15 cells in 24-well plates at a density of 1 x 10^5 cells/well. Allow cells to adhere for 24 hours.

-

Compound Preparation: Prepare a 2X stock solution of Hbv-IN-11 in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM). A vehicle control (e.g., DMSO) should be included. Lamivudine can be used as a positive control.

-

Treatment: Remove the existing medium from the cells and add 500 µL of the 2X compound dilutions to the respective wells.

-

Incubation: Incubate the plates for 6 days, replacing the medium with freshly prepared compound dilutions every 2 days.

-

Supernatant Collection: On day 6, collect the cell culture supernatant for the quantification of extracellular HBV DNA.

-

Cell Lysis: Wash the cells with Phosphate-Buffered Saline (PBS) and lyse the cells to extract intracellular HBV DNA.

Quantification of HBV DNA by qPCR

-

DNA Extraction:

-

Extracellular DNA: Isolate viral DNA from the collected supernatant using a commercial viral DNA extraction kit.

-

Intracellular DNA: Isolate total DNA from the cell lysates using a genomic DNA extraction kit.

-

-

qPCR Analysis:

-

Perform quantitative real-time PCR (qPCR) using primers and a probe specific for a conserved region of the HBV genome.

-

Generate a standard curve using a plasmid containing the HBV genome to quantify the HBV DNA copy number.

-

Normalize intracellular HBV DNA levels to a housekeeping gene (e.g., GAPDH) to account for variations in cell number.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Cytotoxicity Assay (MTT Assay)

This assay is performed in parallel with the antiviral assay to assess the compound's toxicity.

-

Cell Seeding and Treatment: Seed HepG2 2.2.15 cells in a 96-well plate at a density of 5 x 10^3 cells/well and treat with the same concentrations of Hbv-IN-11 as in the antiviral assay.

-

Incubation: Incubate for the same duration as the antiviral assay (6-8 days).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to determine the CC50 value.

-

Visualizations

HBV Replication Cycle and Target of Hbv-IN-11

References

- 1. emedicine.medscape.com [emedicine.medscape.com]

- 2. HEPATITIS B VIRUS - Hepatitis Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms during Hepatitis B Infection and the Effects of the Virus Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Hbv-IN-11, a Potent Inhibitor of Hepatitis B Virus Surface Antigen (HBsAg) Secretion

For Research Use Only.

Introduction

Hepatitis B virus (HBV) infection is a global health concern, with chronic infection increasing the risk of developing severe liver diseases such as cirrhosis and hepatocellular carcinoma. A key hallmark of chronic HBV infection is the high level of circulating Hepatitis B surface antigen (HBsAg), which is associated with immune suppression and disease progression. Therefore, therapeutic strategies aimed at reducing HBsAg levels are of significant interest in the development of a functional cure for chronic hepatitis B. Hbv-IN-11 is a novel and potent small molecule inhibitor of HBsAg secretion, offering a promising tool for researchers in virology and drug development. These application notes provide an overview of Hbv-IN-11's known properties and detailed protocols for its preparation and use in experimental settings.

Mechanism of Action

Hbv-IN-11 is characterized as a potent inhibitor of HBsAg secretion. While the precise molecular target within the HBsAg secretion pathway has not been publicly disclosed, it is understood to interfere with the processes that lead to the release of HBsAg from infected hepatocytes.

HBsAg Secretion Pathway

The secretion of HBsAg is a complex process that utilizes the host cell's secretory pathway. Briefly, the HBV S, M, and L envelope proteins are synthesized in the endoplasmic reticulum (ER), where they oligomerize and bud into the ER lumen, forming subviral particles. These particles are then transported through the Golgi apparatus for further modification and packaging before being released from the cell.

Quantitative Data

| Parameter | Value | Source |

| EC50 | 0.46 µM | Patent WO2018085619A1[1] |

| Solubility | Data not available | - |

| CC50 | Data not available | - |

| In Vivo Efficacy | Data not available | - |

Preparation of Hbv-IN-11 for Experiments

1. Reconstitution of Lyophilized Powder

Hbv-IN-11 is typically supplied as a lyophilized powder. To prepare a stock solution, it is recommended to use a high-quality, anhydrous solvent.

-

Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solution preparation of many small molecule inhibitors.

-

Procedure:

-

Briefly centrifuge the vial to ensure the powder is at the bottom.

-

Add the appropriate volume of DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).

-

Vortex or sonicate the vial until the powder is completely dissolved.

-

Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

-

2. Preparation of Working Solutions

For cell-based assays, the DMSO stock solution should be further diluted in the appropriate cell culture medium to the final desired concentrations.

-

Important Consideration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Experimental Protocols

Protocol 1: In Vitro HBsAg Secretion Inhibition Assay

This protocol describes a general method to evaluate the inhibitory effect of Hbv-IN-11 on HBsAg secretion from HBV-producing hepatoma cell lines (e.g., HepG2.2.15 or Huh-7 cells transfected with an HBV-expressing plasmid).

Materials:

-

HBV-producing cell line (e.g., HepG2.2.15)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Hbv-IN-11 stock solution (e.g., 10 mM in DMSO)

-

HBsAg ELISA kit

-

Phosphate-buffered saline (PBS)

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours.

-

Compound Preparation: Prepare serial dilutions of Hbv-IN-11 in complete culture medium from the DMSO stock solution. The final concentrations may range from 0.01 µM to 100 µM. Prepare a vehicle control with the same final concentration of DMSO.

-

Cell Treatment: Remove the existing medium from the cells and add 100 µL of the prepared Hbv-IN-11 dilutions or vehicle control to the respective wells.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a CO2 incubator.

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well for HBsAg quantification.

-

HBsAg Quantification: Quantify the amount of HBsAg in the collected supernatants using a commercial HBsAg ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Determine the percentage of HBsAg secretion inhibition for each concentration of Hbv-IN-11 relative to the vehicle control. Plot the percentage of inhibition against the compound concentration and calculate the EC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of Hbv-IN-11 to ensure that the observed reduction in HBsAg is not due to cell death. The MTT assay is a common method for this purpose.

Materials:

-

HepG2.2.15 cells (or the same cell line used in the primary assay)

-

Complete cell culture medium

-

96-well cell culture plates

-

Hbv-IN-11 stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-3 of the HBsAg inhibition assay protocol.

-

Incubation: Incubate the plate for the same duration as the primary assay (48-72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of Hbv-IN-11 relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the CC50 value.

Protocol 3: General Protocol for Solubility Assessment

As the solubility of Hbv-IN-11 is not specified, a kinetic solubility assay can be performed to determine its solubility in aqueous buffers.

Materials:

-

Hbv-IN-11 stock solution in DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplate

-

Plate reader capable of nephelometry or UV-Vis spectroscopy

Procedure:

-

Prepare a high-concentration stock solution of Hbv-IN-11 in DMSO (e.g., 10 mM).

-

In a 96-well plate, perform serial dilutions of the DMSO stock into PBS to achieve a range of final concentrations.

-

Incubate the plate at room temperature for a defined period (e.g., 2 hours).

-

Measure the turbidity of each well using a nephelometer or the absorbance at a specific wavelength using a UV-Vis plate reader to detect precipitation.

-

The highest concentration at which no precipitation is observed is considered the kinetic solubility.

In Vivo Experiments

While no in vivo data for Hbv-IN-11 is currently available, researchers can utilize established mouse models of HBV infection to evaluate its efficacy.

-

HBV Transgenic Mouse Models: These mice express HBV proteins, including HBsAg, and are useful for studying HBsAg reduction.

-

AAV-HBV Mouse Models: These models are transduced with an adeno-associated virus vector carrying the HBV genome, leading to persistent HBV replication and HBsAg production.

General Workflow for In Vivo Studies:

-

Establish the HBV mouse model and confirm HBsAg expression.

-

Administer Hbv-IN-11 via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.

-

Collect blood samples at different time points.

-

Measure serum HBsAg levels using ELISA.

-

Assess potential toxicity through monitoring of animal health and analysis of liver enzymes (e.g., ALT, AST).

Disclaimer

The information provided in these application notes is for research purposes only. The protocols are intended as a guide and may require optimization for specific experimental conditions. It is the responsibility of the researcher to ensure proper safety precautions are taken when handling chemical and biological materials.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Hbv-IN-11 Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hepatitis B Virus (HBV) infection remains a significant global health challenge, with millions of individuals living with chronic infection, which can lead to severe liver diseases, including cirrhosis and hepatocellular carcinoma.[1][2] The persistence of the covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes is a key obstacle to a curative therapy.[3] Current treatments, primarily nucleos(t)ide analogs and interferons, can suppress viral replication but rarely lead to a complete cure.[4] This necessitates the development of novel antiviral agents that target different stages of the HBV life cycle.[5] Hbv-IN-11 has been identified as a potent inhibitor of Hepatitis B surface antigen (HBsAg) secretion, with a reported EC50 of 0.46 µM.[6] These application notes provide detailed protocols for cell-based assays to characterize the antiviral activity of Hbv-IN-11.

Mechanism of Action of Hbv-IN-11

Hbv-IN-11 is classified as an HBsAg secretion inhibitor.[6] The precise mechanism by which it inhibits HBsAg secretion is a key area of investigation. Potential mechanisms could involve interference with the synthesis of HBsAg, its post-translational modification, trafficking through the endoplasmic reticulum and Golgi apparatus, or its final release from the hepatocyte. The following protocols are designed to quantify the inhibitory effect of Hbv-IN-11 on HBsAg secretion and to further investigate its impact on other aspects of the HBV life cycle to determine its specificity and broader antiviral profile.

Key Cell Lines for HBV Research

Several cell lines are instrumental in the study of HBV and the screening of antiviral compounds. The choice of cell line can depend on the specific stage of the viral life cycle being investigated.

| Cell Line | Description | Key Applications |

| HepG2.2.15 | Human hepatoblastoma cell line stably transfected with a full-length HBV genome (genotype D). Constitutively produces HBV virions and antigens.[7] | Primary screening of inhibitors of HBV replication and antigen secretion. |

| HepAD38 | Similar to HepG2.2.15, but HBV pgRNA transcription is under the control of a tetracycline-off promoter, allowing for inducible HBV replication.[8] | Studies where controlled viral gene expression is required. High-throughput screening. |

| HepG2-NTCP | HepG2 cells engineered to express the sodium taurocholate cotransporting polypeptide (NTCP), the primary receptor for HBV entry.[9][10] | Investigating viral entry inhibitors and the complete HBV life cycle from infection to virion release. |

| Primary Human Hepatocytes (PHHs) | Considered the gold standard for in vitro HBV research as they most closely mimic the natural host cells.[10] | Validation of antiviral activity in a physiologically relevant system. |

Experimental Protocols

Protocol 1: Determination of Anti-HBsAg Secretion Activity of Hbv-IN-11 in HepG2.2.15 Cells

This protocol describes the primary assay to confirm and quantify the inhibitory effect of Hbv-IN-11 on HBsAg secretion.

1. Materials:

-

HepG2.2.15 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 for selection.

-

Hbv-IN-11 (stock solution in DMSO)

-

Phosphate Buffered Saline (PBS)

-

96-well cell culture plates

-

HBsAg ELISA kit

-

Cell viability assay kit (e.g., MTT, CellTiter-Glo)

2. Procedure:

-

Seed HepG2.2.15 cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours at 37°C, 5% CO2.

-

Prepare serial dilutions of Hbv-IN-11 in culture medium. The final DMSO concentration should be kept below 0.5%. Include a vehicle control (DMSO only) and a positive control (e.g., an established HBsAg inhibitor if available).

-

After 24 hours, remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Hbv-IN-11.

-

Incubate the plate for 72 hours at 37°C, 5% CO2.

-

After incubation, carefully collect the cell culture supernatant for HBsAg quantification.

-

Quantify the amount of HBsAg in the supernatant using a commercial HBsAg ELISA kit according to the manufacturer's instructions.

-

Determine the cell viability of the remaining cells using a standard cytotoxicity assay to assess if the observed reduction in HBsAg is due to antiviral activity or toxicity.

3. Data Analysis:

-

Calculate the percentage of HBsAg inhibition for each concentration of Hbv-IN-11 relative to the vehicle control.

-

Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Calculate the 50% cytotoxic concentration (CC50) from the cell viability data.

-

The selectivity index (SI) is calculated as CC50 / EC50. A higher SI value indicates a more favorable therapeutic window.

Protocol 2: Quantification of Extracellular HBV DNA

This assay determines if Hbv-IN-11 also affects the secretion of mature virions.

1. Materials:

-

Supernatant from Protocol 1

-

DNA extraction kit for viral DNA

-

HBV-specific primers and probe for qPCR

-

qPCR master mix and instrument

2. Procedure:

-

Take an aliquot of the same supernatant collected in Protocol 1.

-

Extract viral DNA from 100 µL of supernatant using a commercial viral DNA extraction kit.

-

Perform qPCR using primers and a probe targeting a conserved region of the HBV genome.

-

Use a standard curve of a plasmid containing the HBV target sequence to quantify the HBV DNA copy number.

3. Data Analysis:

-

Calculate the reduction in extracellular HBV DNA levels for each concentration of Hbv-IN-11 compared to the vehicle control.

-

Determine the EC50 for the reduction of extracellular HBV DNA.

Protocol 3: Analysis of Intracellular HBV Replication

This protocol investigates whether Hbv-IN-11 has an effect on the intracellular stages of HBV replication.

1. Materials:

-

Cell lysates from Protocol 1

-

DNA and RNA extraction kits

-

Reverse transcriptase and cDNA synthesis kit

-

qPCR reagents as in Protocol 2

2. Procedure:

-

After collecting the supernatant in Protocol 1, wash the cells with PBS and lyse them.

-

For Intracellular HBV DNA:

-

Extract total DNA from a portion of the cell lysate.

-

Perform qPCR to quantify total intracellular HBV DNA.

-

-

For Intracellular HBV RNA (pgRNA):

-

Extract total RNA from another portion of the cell lysate.

-

Treat the RNA with DNase I to remove any contaminating DNA.

-

Synthesize cDNA using a reverse transcriptase.

-

Perform qPCR to quantify the level of HBV pregenomic RNA (pgRNA).

-

3. Data Analysis:

-

Quantify the levels of intracellular HBV DNA and pgRNA relative to a housekeeping gene.

-

Determine the EC50 of Hbv-IN-11 for the reduction of intracellular HBV DNA and pgRNA.

Data Presentation

Quantitative data should be summarized in a clear and structured format to allow for easy comparison of the effects of Hbv-IN-11 on different viral parameters.

| Parameter | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| HBsAg Secretion | |||

| Extracellular HBV DNA | |||

| Intracellular HBV DNA | |||

| Intracellular pgRNA |

Data should be presented as mean ± standard deviation from at least three independent experiments.

Visualizations

HBV Life Cycle and Potential Targets of Antiviral Drugs

Caption: Simplified HBV life cycle highlighting key stages and the targets of different classes of antiviral compounds.

Experimental Workflow for Hbv-IN-11 Activity Assessment

Caption: A streamlined workflow for the comprehensive evaluation of Hbv-IN-11's antiviral activity.

Logic Diagram for HBsAg Secretion Inhibition Assay

References

- 1. Overview of the immunological mechanisms in hepatitis B virus reactivation: Implications for disease progression and management strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms during Hepatitis B Infection and the Effects of the Virus Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Hepatitis B Virus Persistence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Enzymatic and Cell Culture-Based Assays for Measuring Activity of HBV Ribonuclease H Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A novel inhibitor of human La protein with anti-HBV activity discovered by structure-based virtual screening and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of New Hepatitis B Virus Capsid Assembly Modulators by an Optimal High-Throughput Cell-Based Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of a cell-based assay to identify hepatitis B virus entry inhibitors targeting the sodium taurocholate cotransporting polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. gastroenterologyandhepatology.net [gastroenterologyandhepatology.net]

Application Notes and Protocols: Measuring HBsAg Secretion Inhibition

Notice: Information regarding "Hbv-IN-11" is not available in publicly accessible scientific literature. The following application notes and protocols are based on general methodologies for evaluating inhibitors of Hepatitis B virus surface antigen (HBsAg) secretion. Researchers should adapt these protocols based on the specific characteristics of the inhibitor being investigated.

Introduction

Chronic Hepatitis B Virus (HBV) infection is a significant global health issue, characterized by the persistence of HBsAg in the patient's serum. High levels of circulating HBsAg are associated with immune tolerance and an increased risk of developing liver cirrhosis and hepatocellular carcinoma.[1][2] Therefore, therapeutic strategies aimed at reducing or eliminating HBsAg are of great interest. This document provides a detailed protocol for measuring the in vitro inhibition of HBsAg secretion from HBV-producing hepatoma cell lines, a critical step in the preclinical evaluation of potential HBV inhibitors.

The protocols outlined below describe the use of the HepG2.2.15 cell line, a widely used model that constitutively produces and secretes HBsAg and infectious HBV particles.[3] The quantification of secreted HBsAg is achieved through a quantitative enzyme-linked immunosorbent assay (ELISA).

Key Concepts and Principles

HBsAg Secretion Pathway

HBsAg is synthesized from two main templates within infected hepatocytes: the episomal covalently closed circular DNA (cccDNA) and integrated HBV DNA sequences within the host genome.[4] The transcription of subgenomic RNAs from these templates leads to the translation of the small, middle, and large surface proteins in the endoplasmic reticulum (ER). These proteins then traffic through the Golgi apparatus and are secreted from the cell as subviral particles or as part of complete virions.

// Nodes cccDNA [label="HBV cccDNA", fillcolor="#F1F3F4", fontcolor="#202124"]; integratedDNA [label="Integrated HBV DNA", fillcolor="#F1F3F4", fontcolor="#202124"]; subgenomicRNA [label="Subgenomic RNA\n(preS1, preS2/S)", fillcolor="#FBBC05", fontcolor="#202124"]; ER [label="Endoplasmic\nReticulum (ER)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HBsAg_synthesis [label="HBsAg Synthesis &\nAssembly", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="dashed"]; Golgi [label="Golgi Apparatus", fillcolor="#34A853", fontcolor="#FFFFFF"]; SVP [label="Subviral Particles\n(HBsAg)", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Virion [label="Complete Virions", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Secretion [label="Secretion", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges cccDNA -> subgenomicRNA [label="Transcription"]; integratedDNA -> subgenomicRNA [label="Transcription"]; subgenomicRNA -> ER [label="Translation"]; ER -> HBsAg_synthesis; HBsAg_synthesis -> Golgi [label="Trafficking"]; Golgi -> SVP; Golgi -> Virion; SVP -> Secretion; Virion -> Secretion; } caption="Figure 1: Simplified pathway of HBsAg synthesis and secretion."

Principle of HBsAg Inhibition Assay

The primary goal of this assay is to quantify the reduction in secreted HBsAg in the presence of a test compound. This is achieved by treating HBV-producing cells with varying concentrations of the inhibitor and measuring the amount of HBsAg in the cell culture supernatant after a defined incubation period. The results are typically expressed as a percentage of inhibition relative to an untreated control, and a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).

Experimental Protocols

Cell Culture and Maintenance of HepG2.2.15 Cells

The HepG2.2.15 cell line is a human hepatoblastoma cell line stably transfected with the HBV genome.[3]

Materials:

-

HepG2.2.15 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 380 µg/mL G418.

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T-75) and plates (96-well)

Protocol:

-

Culture HepG2.2.15 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

-

Passage the cells every 3-4 days or when they reach 80-90% confluency.

-

To passage, wash the cells with PBS, add 2 mL of Trypsin-EDTA, and incubate for 3-5 minutes at 37°C.

-

Neutralize the trypsin with 8 mL of complete culture medium and centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density. For the HBsAg inhibition assay, seed the cells in 96-well plates.

HBsAg Secretion Inhibition Assay

Materials:

-

HepG2.2.15 cells seeded in a 96-well plate (2 x 10^4 cells/well)

-

Test inhibitor (e.g., Hbv-IN-11) dissolved in a suitable solvent (e.g., DMSO)

-

Culture medium

-

Positive control (e.g., a known HBsAg secretion inhibitor)

-

Vehicle control (e.g., DMSO)

Protocol:

-

Seed HepG2.2.15 cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of the test inhibitor in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically below 0.5%.

-

Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of the test inhibitor, positive control, or vehicle control to the respective wells.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

-

After incubation, carefully collect the cell culture supernatant from each well for HBsAg quantification.

-

(Optional but recommended) Perform a cell viability assay (e.g., MTT or CellTiter-Glo) on the remaining cells to assess the cytotoxicity of the test compound.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; seed_cells [label="Seed HepG2.2.15 cells\nin 96-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; overnight_incubation [label="Incubate overnight\n(37°C, 5% CO2)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", style="dashed"]; prepare_compounds [label="Prepare serial dilutions\nof test inhibitor", fillcolor="#34A853", fontcolor="#FFFFFF"]; treat_cells [label="Treat cells with compounds", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubation_72h [label="Incubate for 72 hours\n(37°C, 5% CO2)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", style="dashed"]; collect_supernatant [label="Collect supernatant", fillcolor="#EA4335", fontcolor="#FFFFFF"]; hbsag_elisa [label="Quantify HBsAg by ELISA", fillcolor="#5F6368", fontcolor="#FFFFFF"]; viability_assay [label="Perform cell viability assay\n(optional)", fillcolor="#F1F3F4", fontcolor="#202124"]; data_analysis [label="Data Analysis\n(IC50 calculation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> seed_cells; seed_cells -> overnight_incubation; overnight_incubation -> prepare_compounds; prepare_compounds -> treat_cells; overnight_incubation -> treat_cells; treat_cells -> incubation_72h; incubation_72h -> collect_supernatant; incubation_72h -> viability_assay; collect_supernatant -> hbsag_elisa; hbsag_elisa -> data_analysis; viability_assay -> data_analysis; data_analysis -> end; } caption="Figure 2: Workflow for HBsAg secretion inhibition assay."

Quantification of HBsAg by ELISA

A commercial quantitative HBsAg ELISA kit should be used according to the manufacturer's instructions. The general principle is a sandwich ELISA.

Principle: The wells of a microplate are coated with a monoclonal antibody specific for HBsAg. When the supernatant containing HBsAg is added, the antigen binds to the antibody. After washing, a second, enzyme-conjugated anti-HBsAg antibody is added, which binds to the captured antigen. A substrate is then added, and the resulting colorimetric reaction is proportional to the amount of HBsAg present.

General Protocol Outline:

-

Prepare HBsAg standards and controls as per the kit instructions.

-

Add standards, controls, and collected cell culture supernatants to the wells of the ELISA plate.

-

Incubate as specified in the kit protocol.

-

Wash the plate multiple times to remove unbound components.

-

Add the enzyme-conjugated secondary antibody and incubate.

-

Wash the plate again.

-

Add the substrate solution and incubate for color development.

-

Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.

Data Presentation and Analysis

The raw data from the plate reader (absorbance values) should be used to construct a standard curve from the HBsAg standards. This curve is then used to determine the concentration of HBsAg (in IU/mL or ng/mL) in each experimental sample.

The percentage of HBsAg secretion inhibition is calculated as follows:

% Inhibition = [1 - (HBsAg concentration in treated well / HBsAg concentration in vehicle control well)] * 100

The calculated inhibition percentages are then plotted against the logarithm of the inhibitor concentration to generate a dose-response curve. Non-linear regression analysis is used to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in HBsAg secretion.

Table 1: Example Data Table for HBsAg Inhibition

| Inhibitor Concentration (µM) | Mean HBsAg (IU/mL) | Standard Deviation | % Inhibition |

| 0 (Vehicle Control) | 150.2 | 12.5 | 0 |

| 0.01 | 145.8 | 10.1 | 2.9 |

| 0.1 | 112.7 | 9.8 | 25.0 |

| 1 | 74.6 | 6.2 | 50.3 |

| 10 | 22.1 | 3.5 | 85.3 |

| 100 | 5.9 | 1.2 | 96.1 |

Table 2: Example Data Table for Cytotoxicity

| Inhibitor Concentration (µM) | Mean Cell Viability (%) | Standard Deviation |

| 0 (Vehicle Control) | 100 | 5.2 |

| 0.01 | 98.7 | 4.8 |

| 0.1 | 99.1 | 5.5 |

| 1 | 97.5 | 4.1 |

| 10 | 95.3 | 6.0 |

| 100 | 88.2 | 7.3 |

Conclusion

The protocols described provide a robust framework for the initial in vitro assessment of novel inhibitors targeting HBsAg secretion. Accurate determination of the IC50 value and assessment of cytotoxicity are crucial for the selection of promising lead compounds for further development in the fight against chronic Hepatitis B. It is imperative for researchers to adapt these general guidelines to the specific properties of their test compounds and to include appropriate controls to ensure the validity and reproducibility of their results.

References

Application Notes and Protocols for HBV-IN-11 in Hepatitis B Virus (HBV) Life Cycle Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B virus (HBV) infection remains a significant global health challenge, with chronic infection leading to a high risk of developing cirrhosis and hepatocellular carcinoma.[1][2] The persistence of the virus is primarily due to the stability of the covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes, which serves as the transcriptional template for all viral RNAs.[1][3] Current therapies, such as interferons and nucleos(t)ide analogs, can suppress viral replication but rarely lead to a complete cure because they do not eliminate the cccDNA reservoir.[3][4] This highlights the urgent need for novel antiviral agents targeting different aspects of the HBV life cycle.

HBV-IN-11 is a novel investigational inhibitor of the hepatitis B virus. These application notes provide a comprehensive overview of the potential applications of HBV-IN-11 in studying the HBV life cycle and protocols for its characterization.

Mechanism of Action (Hypothetical)

HBV-IN-11 is hypothesized to target a critical step in the HBV life cycle. Based on its chemical structure and preliminary screening data, potential mechanisms of action could include:

-

Inhibition of cccDNA formation: Preventing the conversion of relaxed circular DNA (rcDNA) into the stable cccDNA minichromosome.[4]

-

Disruption of capsid assembly: Interfering with the proper formation of viral capsids, which are essential for reverse transcription and packaging of the viral genome.

-

Inhibition of viral entry: Blocking the interaction of the virus with host cell receptors, such as the sodium taurocholate cotransporting polypeptide (NTCP).[5]

-

Modulation of host factors: Targeting cellular proteins that are co-opted by the virus for its replication.

Further experimental validation is required to elucidate the precise mechanism of action.

Data Presentation: In Vitro Antiviral Activity of HBV-IN-11

The following tables summarize the expected quantitative data from in vitro studies characterizing the antiviral activity of HBV-IN-11.

Table 1: Antiviral Potency of HBV-IN-11 in HBV-Infected Hepatoma Cell Lines

| Cell Line | Assay | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| HepG2-NTCP | HBV DNA reduction | Value | Value | Value |

| Huh7-NTCP | HBsAg secretion | Value | Value | Value |

| Primary Human Hepatocytes | cccDNA formation | Value | Value | Value |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration.

Table 2: Effect of HBV-IN-11 on Key Viral Markers

| Treatment Group | HBV DNA (log10 IU/mL) | HBsAg (log10 IU/mL) | HBeAg (log10 IU/mL) | pgRNA (log10 copies/mL) |

| Vehicle Control | Value | Value | Value | Value |

| HBV-IN-11 (1x EC50) | Value | Value | Value | Value |

| HBV-IN-11 (10x EC50) | Value | Value | Value | Value |

| Entecavir (Positive Control) | Value | Value | Value | Value |

Data presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the antiviral activity of HBV-IN-11 are provided below.

Protocol 1: Determination of Antiviral Activity (EC50) and Cytotoxicity (CC50)

Objective: To determine the concentration of HBV-IN-11 that inhibits 50% of viral replication (EC50) and the concentration that causes 50% cell death (CC50).

Materials:

-

HepG2-NTCP cells

-

HBV inoculum

-

Complete cell culture medium (DMEM, 10% FBS, penicillin/streptomycin)

-

HBV-IN-11 stock solution

-

Entecavir (positive control)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Reagents for DNA extraction and quantitative PCR (qPCR)

Procedure:

-

Cell Seeding: Seed HepG2-NTCP cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate overnight.

-

HBV Infection: Inoculate the cells with HBV at a multiplicity of infection (MOI) of 100 genome equivalents per cell for 16 hours.

-

Compound Treatment: Remove the inoculum and add fresh medium containing serial dilutions of HBV-IN-11 or Entecavir. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 7 days, changing the medium with fresh compound every 2-3 days.

-

EC50 Determination (HBV DNA):

-

After 7 days, collect the cell culture supernatant.

-

Extract viral DNA from the supernatant.

-

Quantify HBV DNA levels using a specific qPCR assay.

-

Calculate the EC50 value by plotting the percentage of HBV DNA reduction against the log concentration of HBV-IN-11.

-

-

CC50 Determination (Cell Viability):

-

In a parallel plate without HBV infection, treat the cells with the same serial dilutions of HBV-IN-11.

-

After 7 days, perform the CellTiter-Glo® assay according to the manufacturer's instructions.

-

Measure luminescence to determine cell viability.

-

Calculate the CC50 value by plotting the percentage of cell viability against the log concentration of HBV-IN-11.

-

Protocol 2: Analysis of HBV cccDNA

Objective: To assess the effect of HBV-IN-11 on the formation or stability of HBV cccDNA.

Materials:

-

HBV-infected cells (e.g., Primary Human Hepatocytes or HepG2-NTCP)

-

HBV-IN-11

-

Reagents for Hirt protein-free DNA extraction

-

Plasmid-safe ATP-dependent DNase (PSAD)

-

Primers and probes for cccDNA-specific qPCR

Procedure:

-

Treatment: Treat HBV-infected cells with HBV-IN-11 at various concentrations for a specified duration (e.g., 7-10 days).

-

Hirt Extraction: Isolate low molecular weight protein-free DNA using the Hirt extraction method. This method enriches for extrachromosomal DNA like cccDNA.

-

PSAD Digestion: Treat the extracted DNA with PSAD to digest any remaining rcDNA and single-stranded DNA, leaving the cccDNA intact.

-

cccDNA Quantification:

-

Perform qPCR using primers that specifically amplify the gap region of the cccDNA molecule, which is absent in the rcDNA.

-

Normalize the cccDNA copy number to the cell number (e.g., by quantifying a housekeeping gene like GAPDH from total cellular DNA).

-

-

Data Analysis: Compare the levels of cccDNA in HBV-IN-11-treated cells to vehicle-treated controls.

Protocol 3: Southern Blot Analysis of HBV DNA Replicative Intermediates

Objective: To visualize the effect of HBV-IN-11 on the different forms of HBV DNA within the cell.

Materials:

-

HBV-infected cells

-

HBV-IN-11

-

Reagents for total intracellular DNA extraction

-

Restriction enzymes

-

Agarose gel electrophoresis equipment

-

Nylon membrane

-

32P-labeled HBV DNA probe

-

Hybridization buffer and reagents

-

Phosphorimager

Procedure:

-

Treatment and DNA Extraction: Treat HBV-infected cells with HBV-IN-11 and extract total intracellular DNA.

-

Restriction Digest (Optional): Digest the DNA with a restriction enzyme that does not cut within the HBV genome to linearize any integrated HBV DNA.

-

Agarose Gel Electrophoresis: Separate the DNA fragments on a 0.8% agarose gel.

-

Southern Transfer: Transfer the DNA from the gel to a nylon membrane.

-

Hybridization: Hybridize the membrane with a 32P-labeled full-length HBV DNA probe.

-

Visualization: Expose the membrane to a phosphor screen and visualize the bands using a phosphorimager. The different forms of HBV DNA (cccDNA, rcDNA, single-stranded DNA) will migrate to distinct positions.

-

Analysis: Compare the intensity of the bands corresponding to different HBV DNA intermediates between treated and untreated samples.

Visualizations

The following diagrams illustrate key aspects of the HBV life cycle and potential points of intervention for HBV-IN-11.

Caption: The HBV life cycle and potential targets for HBV-IN-11.

Caption: General experimental workflow for characterizing HBV-IN-11.

Caption: Simplified pathway of HBV cccDNA formation from rcDNA.

Conclusion

HBV-IN-11 represents a promising starting point for the development of a novel anti-HBV therapeutic. The protocols and assays outlined in these application notes provide a robust framework for characterizing its antiviral activity and elucidating its mechanism of action. A thorough understanding of how HBV-IN-11 interferes with the HBV life cycle will be crucial for its advancement as a potential candidate for the treatment of chronic hepatitis B.

References

- 1. Role of hepatitis B virus in development of hepatocellular carcinoma: Focus on covalently closed circular DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hepatitis B [who.int]

- 3. mdpi.com [mdpi.com]

- 4. HBV cccDNA—A Culprit and Stumbling Block for the Hepatitis B Virus Infection: Its Presence in Hepatocytes Perplexed the Possible Mission for a Functional Cure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Mechanisms during Hepatitis B Infection and the Effects of the Virus Variability - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing a Novel Inhibitor to Study Hepatitis B Virus (HBV) Protein Trafficking

Note: A specific compound designated "Hbv-IN-11" was not identified in publicly available scientific literature. The following application notes and protocols are presented for a hypothetical small molecule inhibitor, herein referred to as "VPT-Inhibitor," designed as a tool to investigate the trafficking of Hepatitis B Virus (HBV) proteins. The principles, experimental designs, and data interpretation are based on established methodologies for studying viral protein transport and the mechanisms of known HBV inhibitors.

Introduction

The life cycle of the Hepatitis B Virus (HBV) is intricately dependent on the host cell's machinery for the synthesis, modification, and transport of its viral proteins. Key proteins, including the HBV core protein (HBc) and the envelope proteins (HBsAg), undergo complex trafficking pathways to their sites of function for viral replication, assembly, and egress.[1][2] The HBV core protein, for instance, must traffic to the nucleus to deliver the viral genome for the formation of covalently closed circular DNA (cccDNA), and also assemble in the cytoplasm to form new capsids.[1][2][3] The envelope proteins are inserted into the endoplasmic reticulum (ER) membrane and traffic through the secretory pathway for the formation of subviral particles and complete virions.[4][5]

Disruption of these trafficking pathways presents a promising strategy for antiviral therapy.[3][6] Small molecule inhibitors that specifically perturb the movement or localization of viral proteins can serve as invaluable research tools to dissect the molecular mechanisms of these processes and to validate them as drug targets. "VPT-Inhibitor" is a hypothetical tool compound designed to interfere with a specific step in the trafficking of an HBV protein, enabling detailed study of its transport and downstream effects on the viral life cycle. These notes provide protocols to characterize the effects of such an inhibitor on HBV-replicating cells.

Hypothetical Mechanism of Action of VPT-Inhibitor

For the purpose of these protocols, we will hypothesize that VPT-Inhibitor functions by inducing the mislocalization of the HBV core protein (HBc). Instead of its normal cytoplasmic and nuclear localization, VPT-Inhibitor may cause HBc to accumulate in a specific subcellular compartment, such as the late endosome, thereby preventing proper capsid assembly and nuclear import of the viral genome. This mechanism is analogous in principle to how certain classes of antivirals can disrupt viral assembly processes.[3][6]

Quantitative Data Summary

The following tables represent hypothetical data from experiments designed to characterize the effects of VPT-Inhibitor on HBV-replicating HepG2-NTCP cells.

Table 1: Effect of VPT-Inhibitor on HBV Viral Markers

| Concentration (µM) | HBsAg Secretion (% of Control) | HBeAg Secretion (% of Control) | Extracellular HBV DNA (log IU/mL reduction) | Intracellular Capsids (% of Control) |

| 0.1 | 98.2 ± 4.5 | 95.1 ± 5.2 | 0.1 ± 0.05 | 92.3 ± 6.1 |

| 1 | 95.6 ± 3.8 | 88.4 ± 4.9 | 0.8 ± 0.12 | 65.7 ± 5.5 |

| 10 | 92.3 ± 5.1 | 75.2 ± 6.3 | 2.5 ± 0.30 | 21.4 ± 4.2 |

| 50 | 89.1 ± 4.7 | 68.9 ± 5.8 | 3.1 ± 0.25 | 15.8 ± 3.9 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Subcellular Localization of HBV Core Protein (HBc) with VPT-Inhibitor Treatment

| Treatment | Cytoplasmic HBc (% of total) | Nuclear HBc (% of total) | Co-localization with LAMP1 (% of cells) |

| Vehicle (DMSO) | 75.3 ± 6.2 | 24.7 ± 6.2 | 5.1 ± 1.8 |

| VPT-Inhibitor (10 µM) | 30.1 ± 4.5 | 5.2 ± 2.1 | 85.4 ± 7.3 |

Data derived from quantitative analysis of immunofluorescence images from at least 100 cells per condition.

Experimental Protocols

Protocol 1: Determination of Antiviral Activity

This protocol measures the effect of the inhibitor on the production of key viral markers.

Materials:

-

HBV-replicating cell line (e.g., HepG2-NTCP infected with HBV)

-

Complete cell culture medium

-

VPT-Inhibitor stock solution (in DMSO)

-

ELISA kits for HBsAg and HBeAg quantification

-

qPCR assay for HBV DNA quantification[7]

-

Reagents for cell lysis and protein quantification (BCA assay)

Methodology:

-

Seed HepG2-NTCP cells in 24-well plates and allow them to adhere overnight.

-

Infect cells with HBV at a multiplicity of infection (MOI) of 100.

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of VPT-Inhibitor or vehicle control (DMSO).

-

Incubate the cells for 72 hours.

-

Collect the cell culture supernatant.

-

Quantify the levels of secreted HBsAg and HBeAg in the supernatant using commercial ELISA kits according to the manufacturer's instructions.

-

Extract viral DNA from the supernatant and quantify extracellular HBV DNA using a validated qPCR assay.[7][8]

-

Lyse the cells and determine the total protein concentration. Normalize the ELISA and qPCR data to the total protein content or cell number to account for any cytotoxicity.

Protocol 2: Immunofluorescence Assay for HBc Localization

This protocol visualizes the subcellular localization of the HBV core protein in response to inhibitor treatment.

Materials:

-

HBV-replicating cells seeded on glass coverslips in a 24-well plate

-

VPT-Inhibitor

-

Paraformaldehyde (PFA) 4% in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: Rabbit anti-HBc antibody

-

Primary antibody for co-localization marker (e.g., Mouse anti-LAMP1 for late endosomes)

-

Secondary antibodies: Goat anti-rabbit IgG (Alexa Fluor 488), Goat anti-mouse IgG (Alexa Fluor 594)

-

DAPI nuclear stain

-

Mounting medium

-

Confocal microscope

Methodology:

-

Treat HBV-replicating cells grown on coverslips with 10 µM VPT-Inhibitor or vehicle control for 48 hours.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

Block with 5% BSA in PBS for 1 hour at room temperature.

-

Incubate with primary antibodies (e.g., anti-HBc and anti-LAMP1) diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorescently labeled secondary antibodies and DAPI diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Mount the coverslips onto glass slides using mounting medium.

-

Visualize the slides using a confocal microscope and quantify protein localization and co-localization using image analysis software (e.g., ImageJ).

Visualizations

Caption: Simplified overview of HBV protein trafficking and viral life cycle.

Caption: Hypothetical mechanism of action for the VPT-Inhibitor on HBc.

Caption: General experimental workflow for characterizing the VPT-Inhibitor.

References

- 1. Intracellular Trafficking of HBV Particles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Functions of Hepatitis B Virus Encoding Proteins: Viral Persistence and Liver Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the multifunctional HBV core protein as a potential cure for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hepatitis B Virus Subviral Envelope Particle Morphogenesis and Intracellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction of hepatitis B core protein aggregation targeting an unconventional binding site | eLife [elifesciences.org]

- 7. microbiology.testcatalog.org [microbiology.testcatalog.org]

- 8. Characterization of the hepatitis B virus DNA detected in urine of chronic hepatitis B patients - PMC [pmc.ncbi.nlm.nih.gov]

Laboratory Guidelines for Handling a Novel Hepatitis B Virus Capsid Assembly Modulator: Hbv-IN-11

For Research Use Only. Not for use in diagnostic procedures.

These application notes provide detailed protocols and handling guidelines for Hbv-IN-11, a potent inhibitor of Hepatitis B Virus (HBV) replication. This document is intended for researchers, scientists, and drug development professionals engaged in antiviral research.

Product Description and Mechanism of Action

Hbv-IN-11 is a small molecule belonging to the class of Heteroaryldihydropyrimidines (HAPs), which act as Capsid Assembly Modulators (CAMs).[1] CAMs are a promising class of antiviral agents that target the HBV core protein (HBcAg), a crucial component in the viral life cycle.[2][3] The core protein is responsible for the assembly of the viral capsid, which protects the viral genome and is essential for replication.[4]

Hbv-IN-11 functions by binding to the core protein dimers, inducing a conformational change that leads to the formation of non-capsid polymers instead of functional viral capsids.[1][5] This misdirection of the assembly process effectively disrupts the formation of new, infectious viral particles.[1][5]

Signaling Pathway of HBV Capsid Assembly and Inhibition by Hbv-IN-11

Caption: Mechanism of action of Hbv-IN-11 on HBV capsid assembly.

Quantitative Data Summary

The following table summarizes the expected in vitro activity of a representative HBV capsid assembly modulator. These values should be determined experimentally for each new compound.

| Parameter | Description | Typical Value Range |

| EC50 | Half-maximal Effective Concentration | 1 - 100 nM |

| CC50 | Half-maximal Cytotoxic Concentration | > 10 µM |

| SI | Selectivity Index (CC50/EC50) | > 100 |

Experimental Protocols

Antiviral Activity Assay (EC50 Determination)

This protocol describes the determination of the antiviral activity of Hbv-IN-11 in a stable HBV-producing cell line, HepG2.2.15.[6][7] These cells are derived from the human hepatoblastoma cell line HepG2 and are transfected with the HBV genome, leading to the continuous production of viral particles.[6][7]

Experimental Workflow for Antiviral Activity Assay

Caption: Workflow for determining the EC50 of Hbv-IN-11.

Materials:

-

HepG2.2.15 cell line (e.g., ATCC or other cell bank)[8]

-

Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

Hbv-IN-11 stock solution (in DMSO)

-

96-well cell culture plates

-

DNA extraction kit

-

qPCR master mix, primers, and probe for HBV DNA

-

qPCR instrument

Procedure:

-

Seed HepG2.2.15 cells in 96-well plates at a density of 1-2 x 104 cells per well and incubate overnight.

-

Prepare serial dilutions of Hbv-IN-11 in culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) and an untreated control.

-

Remove the medium from the cells and add 100 µL of the medium containing the compound dilutions.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 4 to 6 days.

-

After incubation, carefully collect the cell culture supernatant.

-

Extract HBV DNA from the supernatant using a commercial DNA extraction kit according to the manufacturer's protocol.

-

Quantify the amount of HBV DNA using a validated qPCR assay.

-

Plot the percentage of HBV DNA inhibition against the logarithm of the compound concentration and determine the EC50 value using a non-linear regression analysis.

Cytotoxicity Assay (CC50 Determination)

This protocol is for assessing the cytotoxicity of Hbv-IN-11 in the parental HepG2 cell line to determine the compound's therapeutic window.[9][10]

Experimental Workflow for Cytotoxicity Assay

Caption: Workflow for determining the CC50 of Hbv-IN-11.

Materials:

-

HepG2 cell line

-

Complete cell culture medium

-

Hbv-IN-11 stock solution (in DMSO)

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., MTT, XTT, or a luminescent-based assay like CellTiter-Glo)

-

Plate reader (absorbance or luminescence)

Procedure:

-

Seed HepG2 cells in 96-well plates at a density of 5 x 103 to 1 x 104 cells per well and allow them to attach overnight.

-

Prepare serial dilutions of Hbv-IN-11 in culture medium, similar to the antiviral assay.

-

Remove the existing medium and add 100 µL of the medium with the compound dilutions.

-

Incubate the plates for the same duration as the antiviral assay (4 to 6 days).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.[9][11]

-

Incubate for the recommended time to allow for color development or signal generation.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Handling and Storage

-

Safety Precautions: Handle Hbv-IN-11 in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store the solid compound at -20°C or -80°C for long-term stability. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C. Protect from light and moisture.

Disclaimer

The information provided in these application notes is for research purposes only. The protocols and data presented are intended as a guide and may require optimization for specific experimental conditions. It is the responsibility of the end-user to ensure proper handling and validation of the compound for their intended application.

References

- 1. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biology of the hepatitis B virus (HBV) core and capsid assembly modulators (CAMs) for chronic hepatitis B (CHB) cure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biology of the hepatitis B virus (HBV) core and capsid assembly modulators (CAMs) for chronic hepatitis B (CHB) cure [jstage.jst.go.jp]

- 4. mdpi.com [mdpi.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Hepatoma cell line HepG2.2.15 demonstrates distinct biological features compared with parental HepG2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cytion.com [cytion.com]

- 8. Cellosaurus cell line Hep-G2/2.2.15 (CVCL_L855) [cellosaurus.org]

- 9. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]